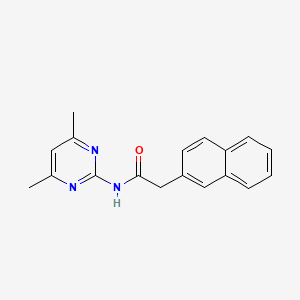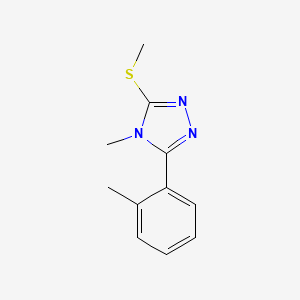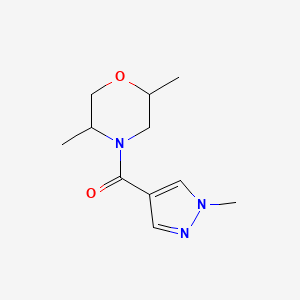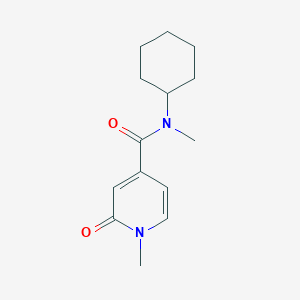![molecular formula C14H16N2O2 B7510664 N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)
N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DMXAA and has been found to have a wide range of biological and physiological effects.
作用機序
The mechanism of action of DMXAA is not fully understood. However, it is known that DMXAA works by inducing the production of cytokines, which are involved in the immune response. DMXAA has been found to activate immune cells, which can then attack and kill cancer cells. DMXAA has also been found to inhibit the growth of blood vessels that supply tumors with nutrients, which can slow or stop tumor growth.
Biochemical and Physiological Effects:
DMXAA has a wide range of biochemical and physiological effects. DMXAA has been found to induce the production of cytokines, which are involved in the immune response. DMXAA has also been found to inhibit the growth of blood vessels that supply tumors with nutrients, which can slow or stop tumor growth. DMXAA has been found to have anti-inflammatory effects, which can reduce inflammation in the body. DMXAA has also been found to have antiviral activity, which can help to fight viral infections.
実験室実験の利点と制限
One of the advantages of using DMXAA in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. DMXAA is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to using DMXAA in lab experiments. DMXAA has been found to have toxic effects on some cell types, which can limit its use in certain experiments. DMXAA can also be expensive to obtain, which can limit its use in some labs.
将来の方向性
There are many future directions for the study of DMXAA. One area of research is the development of new cancer treatments based on DMXAA. Researchers are also exploring the use of DMXAA in the treatment of viral infections. Another area of research is the study of the toxic effects of DMXAA on certain cell types, which could lead to the development of new drugs that are more effective and less toxic. Finally, researchers are exploring the use of DMXAA in combination with other drugs, which could lead to more effective treatments for a variety of diseases.
Conclusion:
In conclusion, DMXAA is a chemical compound that has been extensively studied for its potential applications in scientific research. DMXAA has been found to have anti-tumor activity, anti-inflammatory effects, and antiviral activity. DMXAA has a well-understood mechanism of action and has been synthesized through a variety of methods. While there are limitations to using DMXAA in lab experiments, there are also many future directions for the study of this compound.
合成法
DMXAA can be synthesized through a variety of methods. One of the most common methods is the reaction of 5-methyl-3-oxazolidinone with 4-dimethylaminobenzoyl chloride in the presence of a base. This reaction results in the formation of DMXAA as a white crystalline solid.
科学的研究の応用
DMXAA has been extensively studied for its potential applications in scientific research. One of the most promising applications of DMXAA is in the treatment of cancer. DMXAA has been found to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. DMXAA works by inducing the production of cytokines, which are proteins that are involved in the immune response. These cytokines then activate immune cells, which can attack and kill cancer cells.
特性
IUPAC Name |
N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-4-6-12(7-5-10)14(17)16(3)9-13-8-11(2)18-15-13/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODPLGMBMWZHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)CC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)


![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)




![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7510675.png)

